molecular formula C20H24ClN3O B2521734 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 303091-67-0

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B2521734
CAS RN: 303091-67-0
M. Wt: 357.88
InChI Key: FMRWXBVQEWLBSH-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a chlorophenyl group, which is a common feature in many pharmaceuticals and can contribute to the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives can undergo a variety of reactions, including those involving the nitrogen atoms in the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. The presence of the piperazine ring and the chlorophenyl group could influence these properties .

Scientific Research Applications

Organic Synthesis

This compound can be synthesized via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments . This process is part of the broader field of organic synthesis, which involves the construction of organic compounds through chemical reactions.

Pharmacokinetic Modulation

Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can influence the absorption, distribution, metabolism, and excretion of the drug, potentially enhancing its effectiveness.

Therapeutic Applications

Piperazine derivatives have been found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide” could potentially have similar applications.

Neurological Disorders

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This implies that this compound could potentially be used in the development of new treatments for these neurological disorders.

Antibacterial Activity

Some new derivatives of 1,2,4-triazole with piperazine moiety, which is a part of this compound, have exhibited good antibacterial activity . This suggests that “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide” could potentially be used in the development of new antibacterial drugs.

Psychoactive Substances

Piperazine derivatives are also used as psychoactive substances used illegally for recreational purposes . While this is not a therapeutic application, it is an area of research interest, particularly in relation to substance misuse and its prevention.

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-2-16-6-8-18(9-7-16)22-20(25)15-23-10-12-24(13-11-23)19-5-3-4-17(21)14-19/h3-9,14H,2,10-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRWXBVQEWLBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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